3-(4-Chlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-5-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound belonging to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinazoline core, which is fused with various aromatic rings, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-5-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinazolines.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-5-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce pyrazoloquinazoline alcohols.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a fluorescent probe for imaging biological processes.
Medicine: It is explored for its anticancer properties and potential as an enzyme inhibitor.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-5-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazolines and pyrazolopyrimidines These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C29H23ClFN3O |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[4-[(4-fluorophenyl)methoxy]phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C29H23ClFN3O/c30-22-11-7-20(8-12-22)26-17-32-34-27-4-2-1-3-25(27)28(33-29(26)34)21-9-15-24(16-10-21)35-18-19-5-13-23(31)14-6-19/h5-17H,1-4,18H2 |
InChI Key |
IECSPJSJYQQJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=C(C=C6)F |
Origin of Product |
United States |
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